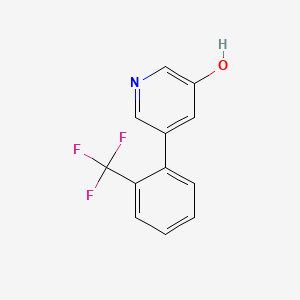

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

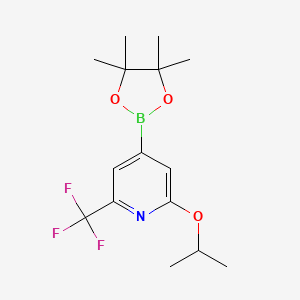

“3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is a chemical compound with the CAS Number: 1261640-32-7 . Its molecular weight is 239.2 and its IUPAC name is 5-[2-(trifluoromethyl)phenyl]-3-pyridinol .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis

The linear formula of “3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is C12H8F3NO . The InChI code is 1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Regioselective Synthesis : Raminelli et al. (2006) demonstrated the regioselective synthesis of various substituted 3-(2-hydroxyphenyl)pyridines, which may include compounds structurally similar to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. This process involved a transition-metal-free, one-step route and yielded good results through apparent rearrangements (Raminelli, Liu, & Larock, 2006).

Oxyfunctionalization Using Microorganisms : Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method could be relevant for modifying compounds like 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine to produce hydroxylated derivatives (Stankevičiūtė et al., 2016).

Biological and Medicinal Research

Chelating Properties : Lachowicz et al. (2016) investigated the synthesis and iron chelating properties of hydroxypyridinones, which may include structures related to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. Their findings on coordinating ability and bio-distribution could be relevant for similar compounds (Lachowicz et al., 2016).

Photophysical Properties : Khan et al. (2010) examined the photophysical properties of certain boron-dipyrromethenes substituted with pyridinyl groups, which might provide insights into the properties of related pyridine derivatives such as 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Khan, Rao, & Ravikanth, 2010).

Environmental Applications

- Degradation in Water : Li et al. (2017) researched the degradation of pyridine in drinking water using a dielectric barrier discharge system. Although this study focuses on pyridine, the findings could be extrapolated to the degradation mechanisms of similar compounds, including 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Li, Yi, Zhou, & Wang, 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFDVVAQFNYDFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683014 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261640-32-7 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)

![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)